molecular formula C19H40O3S2 B3033223 2,3-Bis(octylsulfinyl)-1-propanol CAS No. 1005100-16-2

2,3-Bis(octylsulfinyl)-1-propanol

Cat. No. B3033223
CAS RN: 1005100-16-2
M. Wt: 380.7 g/mol
InChI Key: POEADAGXPOJBRC-UHFFFAOYSA-N
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Description

“2,3-Bis(octylsulfinyl)-1-propanol” likely refers to a chemical compound that contains sulfinyl (-SO-) groups and an alcohol (-OH) group. The “octyl” part suggests that there are long carbon chains attached to the sulfinyl groups .


Molecular Structure Analysis

The molecular structure would likely involve a central propane (three-carbon) backbone, with the sulfinyl and alcohol groups attached at the 2nd and 3rd carbon atoms. The octyl groups suggest long carbon chains attached to the sulfinyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the sulfinyl, alcohol, and octyl groups. These could influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. For example, in biological systems, the sulfinyl and alcohol groups could potentially participate in various biochemical reactions .

Future Directions

The future directions for studying this compound would likely involve more detailed investigations into its synthesis, properties, and potential applications. This could include exploring its use in various chemical, biological, or industrial processes .

properties

IUPAC Name

2,3-bis(octylsulfinyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3S2/c1-3-5-7-9-11-13-15-23(21)18-19(17-20)24(22)16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEADAGXPOJBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CC(CO)S(=O)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(octylsulfinyl)-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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